molecular formula C17H16FN3O2S B2938826 2-(2-fluorophenoxy)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 1797237-05-8

2-(2-fluorophenoxy)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No.: B2938826
CAS No.: 1797237-05-8
M. Wt: 345.39
InChI Key: BEAZSPZVQGIFOS-UHFFFAOYSA-N
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Description

This compound features a fluorophenoxy-acetamide core linked to a thiophene-substituted pyrazole moiety via an ethyl chain. Its structural complexity combines fluorinated aromatic systems (2-fluorophenoxy) and heterocyclic motifs (thiophene, pyrazole), which are common in medicinal chemistry for modulating pharmacokinetic properties and target binding .

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2S/c18-13-4-1-2-5-15(13)23-12-17(22)19-8-10-21-9-7-14(20-21)16-6-3-11-24-16/h1-7,9,11H,8,10,12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEAZSPZVQGIFOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCCN2C=CC(=N2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-fluorophenoxy)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C17H16FN3O2S, and it exhibits a range of pharmacological properties that can be leveraged for therapeutic applications.

Structure and Properties

The compound features a complex structure that includes a fluorophenoxy group, a thiophenyl moiety, and a pyrazole ring. This structural diversity is believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC17H16FN3O2S
Molecular Weight345.39 g/mol
Purity≥ 95%

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related compounds have been evaluated for their effectiveness against various bacterial strains using molecular docking studies, which predict binding affinities to specific protein targets such as DNA gyrase and dihydrofolate reductase (DHFR) .

Anticancer Properties

The compound's potential as an anticancer agent has also been explored. In vitro studies have shown that related pyrazole derivatives can inhibit the proliferation of cancer cells by targeting vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. For example, one study reported that pyrazolylpyrimidinones exhibited IC50 values in the nanomolar range against VEGFR-2 and demonstrated anti-proliferative effects on gastric cancer cells .

The mechanism of action for compounds in this class often involves modulation of key signaling pathways associated with cell proliferation and survival. For instance, some studies suggest that these compounds may induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and altering the expression of apoptotic proteins .

Case Studies

  • Antimicrobial Efficacy : A study investigating the antimicrobial activity of structurally similar compounds found that they effectively inhibited bacterial growth, with specific focus on their interaction with target proteins like DHFR and glucose 6-phosphate synthase .
  • Anticancer Activity : Another investigation into pyrazole derivatives highlighted their ability to inhibit tumor cell migration and invasion while inducing apoptosis through modulation of the PI3K-Akt-mTOR signaling pathway .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Analogues

Compound Name Fluorinated Aryl Group Heterocyclic Moieties Acetamide Linker Reported Activity Reference
2-(2-Fluorophenoxy)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide 2-fluorophenoxy Thiophen-2-yl, pyrazole Ethyl spacer Not specified N/A
N-(2-(1H-Pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide None Thiophen-2-yl, pyrazole, benzothiazole Ethyl spacer 23% inhibition (immunoproteasome)
2-(2,4-Dioxoquinazolin-1-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide (ZINC08993868) 3-fluorophenyl Quinazoline-dione Ethyl spacer Acetylcholinesterase inhibition (IC₅₀: 12.53 µM)
N-[(2,6-Difluorophenyl)methyl]-2-[3-(6-methylpyridin-2-yl)-4-(quinolin-4-yl)-1H-pyrazol-1-yl]acetamide (Tunisertib) 2,6-difluorophenyl Pyrazole, pyridine, quinoline Methyl spacer Serine/threonine kinase inhibitor (Phase II clinical trial)

Key Observations:

  • Heterocyclic Moieties: The thiophene-pyrazole combination is unique to the target compound. Analogues like Tunisertib prioritize pyridine/quinoline for kinase binding, while ZINC08993868 uses quinazoline-dione for acetylcholinesterase inhibition .
  • Linker Flexibility : The ethyl spacer in the target compound may enhance binding pocket accessibility compared to rigid spacers (e.g., methyl in Tunisertib) .

Pharmacological Implications from Analogues

  • Acetylcholinesterase Inhibition: ZINC08993868’s activity (IC₅₀: 12.53 µM) suggests fluorophenyl-acetamides can target enzymes, but the target compound’s phenoxy group may reduce potency due to steric bulk .
  • Kinase Inhibition : Tunisertib’s success as a kinase inhibitor highlights the role of pyrazole-acetamide scaffolds in ATP-binding site interactions. The target compound’s thiophene could introduce unique π-π stacking or hydrophobic interactions .

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